Cas no 898754-76-2 (3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one)

3-(2,6-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one is a fluorinated aromatic ketone derivative characterized by its unique structural features, including a 2,6-dimethylphenyl group and a 3-fluorophenyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of the fluorine atom enhances its reactivity and selectivity in cross-coupling reactions, while the dimethyl substitution on the phenyl ring contributes to steric hindrance, influencing regioselectivity. Its well-defined molecular structure makes it suitable for applications requiring precise chemical modifications.
3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one structure
898754-76-2 structure
Product Name:3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
CAS No:898754-76-2
MF:C17H17FO
MW:256.314688444138
CID:879677
PubChem ID:24726395
Update Time:2025-05-27

3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
    • 3-(2,6-DIMETHYLPHENYL)-3'-FLUOROPROPIOPHENONE
    • 898754-76-2
    • AKOS016022205
    • DTXSID20644788
    • MFCD03843782
    • MDL: MFCD03843782
    • Inchi: 1S/C17H17FO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3
    • InChI Key: GEQSBQVMSNLMEB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(CCC1C(C)=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 256.12600
  • Monoisotopic Mass: 256.126343324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.25800

3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one Pricemore >>

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